Tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl ester group, a methoxy group, and a nitrobenzoyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methoxy-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include the corresponding amine (from reduction), substituted derivatives (from substitution), and the carboxylic acid (from hydrolysis) .
Scientific Research Applications
Tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives and their biological effects
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may play a role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate .
Uniqueness
Tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of the methoxy and nitrobenzoyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-4-nitrobenzoyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)19-9-7-18(8-10-19)15(21)12-5-6-13(20(23)24)14(11-12)25-4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCQKGJQWQQFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.